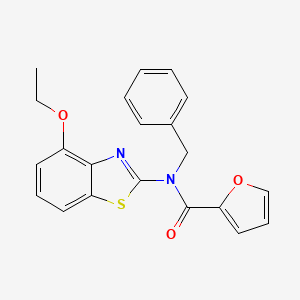

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-2-25-16-10-6-12-18-19(16)22-21(27-18)23(14-15-8-4-3-5-9-15)20(24)17-11-7-13-26-17/h3-13H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPQEUKKBNIFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with ethyl bromoacetate to form 2-ethoxybenzothiazole. This intermediate is then reacted with benzylamine and furan-2-carboxylic acid chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the benzothiazole ring.

Reduction: Reduced forms of the benzothiazole ring or the furan ring.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Role of Substituents

- Ethoxy vs.

- N-Benzyl Group : The benzyl substituent may increase lipophilicity, aiding membrane permeability, as seen in fluoxetine derivatives modified for antiviral activity . In contrast, simpler N-aryl analogs (e.g., ) lack this lipophilic boost, possibly reducing bioavailability.

- Furan Carboxamide: This moiety is critical for kinase inhibition, as demonstrated by VEGFR-2 inhibitors (). However, replacing the furan with a methylamino group (as in ) alters activity profiles, emphasizing the scaffold's versatility .

Biological Activity

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name : this compound

CAS Number : 922849-42-1

Antimicrobial Activity

Benzothiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial and fungal pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.012 μg/mL |

| Escherichia coli | 0.015 μg/mL |

| Candida albicans | 0.020 μg/mL |

Studies have shown that the compound's mechanism of action may involve the inhibition of bacterial enzymes crucial for cell wall synthesis and DNA replication .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The compound appears to inhibit cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammatory responses. This inhibition can lead to a reduction in pro-inflammatory cytokines and mediators .

Anticancer Activity

The anticancer potential of this compound has also been a focus of research. Studies indicate that benzothiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms:

| Cancer Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 15.63 | Induces apoptosis |

| A549 | 12.34 | Cell cycle arrest |

| HeLa | 10.50 | Inhibition of migration |

Molecular docking studies suggest that the compound interacts with specific targets involved in cancer cell survival and proliferation .

Case Studies

- Study on Antibacterial Activity : A comparative study assessed the antibacterial efficacy of various benzothiazole derivatives against S. aureus and E. coli. The results indicated that this compound exhibited superior activity compared to standard antibiotics like ampicillin .

- Anti-inflammatory Mechanism Investigation : Research conducted on animal models demonstrated that administration of the compound resulted in a significant decrease in inflammatory markers in serum following induced inflammation .

- Anticancer Efficacy Evaluation : In vitro assays revealed that the compound significantly reduced cell viability in MCF-7 breast cancer cells, with mechanisms involving apoptosis induction and cell cycle disruption being elucidated through flow cytometry analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.